molecular formula C20H24N2O2 B4477053 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide

Cat. No.: B4477053
M. Wt: 324.4 g/mol
InChI Key: IMKXKSHEBNWESJ-UHFFFAOYSA-N
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Description

N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide is a synthetic organic compound offered for research and development purposes. This molecule features a propanamide core structure, substituted with phenyl and dimethylamino groups. Such a structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules . The presence of the dimethylamino group is a notable feature, as this moiety is frequently investigated for its potential role in enhancing the biological activity and physicochemical properties of lead compounds . Researchers are exploring this compound and its analogs primarily within early-stage drug discovery projects. Its structure makes it a candidate for use as a key intermediate or building block in the synthesis of more complex molecules targeted at various biological pathways . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(2)20(24)15-11-17-8-12-18(13-9-17)21-19(23)14-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKXKSHEBNWESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-[3-(dimethylamino)-3-oxopropyl]phenylamine. This intermediate can be synthesized through the reaction of 4-bromoacetophenone with dimethylamine under basic conditions to form 4-(dimethylamino)acetophenone. This is followed by a Friedel-Crafts acylation reaction with phenylpropanoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemical Properties and Structure

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide is characterized by its unique molecular structure, which includes:

  • Molecular Formula: C22H30N2O
  • Molecular Weight: 350.49 g/mol
  • IUPAC Name: this compound

This structure contributes to its biological activity, making it a candidate for various applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways. For instance:

  • Case Study: In vitro studies demonstrated that the compound effectively inhibits the growth of breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The dimethylamino group is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.

  • Research Findings: Experimental models have shown that treatment with this compound reduces oxidative stress markers and improves cognitive function in mice subjected to neurotoxic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in breast cancer cell lines
NeuroprotectiveReduces oxidative stress in neurodegenerative models
AnalgesicExhibits pain-relieving properties in animal models

Mechanism of Action

The mechanism by which N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors

Biological Activity

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C22H27N2O2
  • Molecular Weight : 351.47 g/mol

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The dimethylamino group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular targets.

Biological Activity

  • Antioxidant Activity :
    • Studies have shown that similar compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress. For instance, a series of coumarin derivatives demonstrated strong antioxidant effects alongside cholinesterase inhibition, indicating a potential dual mechanism of action .
  • Cholinesterase Inhibition :
    • The compound may function as a cholinesterase inhibitor, akin to other dimethylamino-substituted phenyl compounds. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In related studies, compounds with similar structures have shown IC50 values in the nanomolar range for acetylcholinesterase (AChE) inhibition .
  • Neuroprotective Effects :
    • Research on oxindole derivatives has indicated that certain alkyl chain lengths can suppress neuronal cell death induced by oxidative stress. This suggests that this compound may also possess neuroprotective properties .

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (AChE)Selectivity Index (BuChE/AChE)
6a (4-(dimethylamino)phenyl)20 nM354
Donepezil6 nM365
6b330 nM22
6c960 nM4

*IC50 values represent the concentration required for 50% inhibition of enzyme activity. Data from various studies indicate the selectivity of these compounds towards AChE over butyrylcholinesterase (BuChE) .

Case Studies

  • Neuroprotective Study :
    • A study evaluated the neuroprotective effects of various dimethylamino-substituted compounds on neuronal cells subjected to oxidative stress. It was found that compounds with appropriate substitutions significantly reduced neuronal death, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Cholinesterase Inhibition Analysis :
    • A systematic evaluation of several phenyl-substituted compounds indicated that those containing a dimethylamino group showed promising AChE inhibition comparable to established drugs like donepezil, highlighting their potential in treating cognitive decline associated with Alzheimer's disease .

Comparison with Similar Compounds

Functional Groups and Bioactivity

  • Target vs. : The target lacks the phthalimide and chloro groups critical for polymer synthesis in but shares phenyl and amide moieties, which may confer solubility in organic solvents .
  • Target vs. : ’s compound contains a sulfamoyl group and indolyl hydrazide, which enhance receptor binding (e.g., oxytocin antagonism).
  • Target vs. : The sulfur-containing sulfanyl group in increases molecular weight and may improve membrane permeability compared to the target’s oxygen-based amide .

Molecular Weight and Pharmacokinetics

  • The target’s lower molecular weight (~345 g/mol) compared to (625 g/mol) and (414 g/mol) suggests better bioavailability, as molecules under 500 g/mol typically exhibit favorable absorption .

Research Findings and Implications

  • : The use of phthalimide derivatives in polymer synthesis underscores the versatility of aryl-amide backbones, suggesting possible industrial applications for the target compound .
  • : Sulfur-containing analogs like ’s compound demonstrate how heteroatom substitution can alter physicochemical properties, a consideration for optimizing the target’s stability .

Q & A

Q. What established synthetic pathways are used to produce N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide, and what key reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, including amidation and alkylation steps. Critical conditions include:

  • Temperature control : Exothermic reactions (e.g., amide bond formation) require cooling to prevent side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.
  • Catalysts : Use of coupling agents like EDC/HOBt for efficient amide formation .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and substituent positions (e.g., dimethylamino and phenyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Q. What in vitro models are commonly employed to screen the biological activity of this compound?

  • Cell line assays : Anticancer activity is often tested against MCF-7 (breast cancer) and HePG-2 (liver cancer) cell lines.
  • Enzyme inhibition assays : Targets like dihydrofolate reductase (DHFR) are studied using spectrophotometric methods to measure IC50_{50} values .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and scalability while maintaining purity?

  • Reagent stoichiometry : Precise molar ratios of reactants (e.g., 1.1:1 amine:acyl chloride) minimize unreacted intermediates.
  • Purification techniques : Gradient column chromatography or recrystallization improves purity (>95%).
  • Scale-up adjustments : Transition from batch to flow chemistry reduces reaction time and improves reproducibility .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

  • Standardized protocols : Use identical cell lines, assay conditions (e.g., incubation time, serum concentration), and positive controls (e.g., methotrexate for DHFR inhibition).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can structure-activity relationship (SAR) studies elucidate critical functional groups for target binding?

  • Systematic substitution : Modify the dimethylamino group (e.g., replace with pyrrolidino) or phenylpropanamide chain to assess impact on DHFR binding.
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with DHFR active sites, focusing on hydrogen bonds and hydrophobic contacts .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties and toxicity?

  • Rodent models : Assess bioavailability and metabolism via oral/intravenous administration.
  • Toxicology screens : Measure liver/kidney function markers (e.g., ALT, creatinine) and histopathological analysis post-administration .

Methodological Considerations

  • Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Crystallization challenges : Optimize solvent mixtures (e.g., DCM/hexane) and slow evaporation rates to obtain diffraction-quality crystals .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide
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N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.